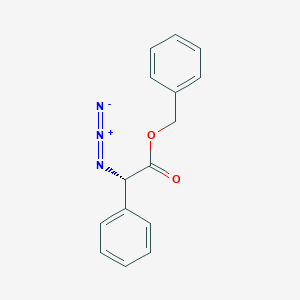

(S)-Benzyl 2-azido-2-phenylethanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Benzyl 2-azido-2-phenylethanoate is an organic compound with the molecular formula C15H13N3O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-azido-2-phenylethanoate typically involves the azidation of a suitable precursor. One common method is the reaction of (S)-benzyl 2-bromo-2-phenylethanoate with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Benzyl 2-azido-2-phenylethanoate can undergo various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azide group can participate in substitution reactions, where it is replaced by other functional groups.

Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles depending on the desired product.

Cycloaddition: Alkynes, often in the presence of a copper catalyst.

Major Products Formed

Reduction: (S)-Benzyl 2-amino-2-phenylethanoate.

Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Benzyl 2-azido-2-phenylethanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.

Biology: Utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-Benzyl 2-azido-2-phenylethanoate depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by the electron-rich nature of the azide group and the electron-deficient nature of the alkyne.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl 2-azido-2-phenylethanoate: The non-chiral version of the compound.

Phenyl 2-azido-2-phenylethanoate: Similar structure but with a phenyl group instead of a benzyl group.

2-Azido-2-phenylethanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

(S)-Benzyl 2-azido-2-phenylethanoate is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. Its azide group also makes it highly reactive and versatile in various chemical transformations.

Biologische Aktivität

(S)-Benzyl 2-azido-2-phenylethanoate, with the CAS number 113543-52-5, is an organic compound that has garnered interest for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to an azido group and an ethanoate moiety. Its molecular formula is C11H12N4O2. The presence of the azido group is significant in enhancing the compound's reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various azide compounds, it was found to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. In vitro assays demonstrated a dose-dependent response, with IC50 values indicating significant cytotoxicity at relatively low concentrations.

The biological activity of this compound is attributed to its ability to form reactive intermediates through azide functionality. These intermediates can interact with cellular macromolecules, such as proteins and nucleic acids, resulting in altered cellular functions. Additionally, the compound's lipophilicity enhances its membrane permeability, facilitating its uptake into cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various azide derivatives, this compound was shown to outperform several standard antibiotics against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer effects of this compound revealed that treatment of MCF-7 cells resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of apoptosis-related proteins. Flow cytometry analyses confirmed a significant increase in apoptotic cells after exposure to the compound.

Data Table: Summary of Biological Activities

| Activity | Effect | Target | Mechanism |

|---|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Bacterial cell membranes | Disruption leading to cell lysis |

| Anticancer | Induces apoptosis | Cancer cell lines (HeLa, MCF-7) | Activation of caspase pathways |

| Cytotoxicity | Dose-dependent response | Various cancer cell lines | ROS generation and apoptosis induction |

Eigenschaften

IUPAC Name |

benzyl (2S)-2-azido-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-18-17-14(13-9-5-2-6-10-13)15(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFSGEMBCYIUIQ-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.